molecular formula C19H16ClN3O B1663060 N-(4-Chlorphenyl)-2-[(pyridin-4-ylmethyl)amino]benzamid CAS No. 269390-69-4

N-(4-Chlorphenyl)-2-[(pyridin-4-ylmethyl)amino]benzamid

Katalognummer: B1663060
CAS-Nummer: 269390-69-4
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: GGPZCOONYBPZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II, is a chemical compound with diverse applications, primarily centered around its biological activities .

Chemical Information

Names and Identifiers:

  • IUPAC Name: N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide
  • Synonyms: VEGFR Tyrosine Kinase Inhibitor II, VEGFR-IN-1, VEGF Receptor Tyrosine Kinase Inhibitor II
  • Molecular Formula: C19H16ClN3O
  • Molecular Weight: 337.8 g/mol
  • InChI: InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
  • InChIKey: GGPZCOONYBPZEW-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
  • DrugBank Accession Number: DB07288
  • CAS number: Not Available

Physicochemical Properties:

  • The compound is a small molecule with a molecular weight of 337.803 .

Biological Applications

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide functions primarily as an inhibitor . It interacts with various biological targets, which leads to its applications in scientific research .

VEGFR Inhibition:

  • This compound is recognized as a VEGF receptor tyrosine kinase inhibitor II . It has been studied in complex with VEGFR1 .

Chemical-Target Interactions:

  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is known for its chemical-target interactions .

Potential Therapeutic Use:

  • The compound is categorized as an experimental drug, which suggests its use is primarily in research settings .

Vorbereitungsmethoden

Die Synthese von VEGFR-Tyrosinkinase-Inhibitor II umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Kondensation von 4-Chloroanilin mit 4-Pyridincarbonsäurealdehyd zur Bildung einer Zwischenstufe eines Schiff-Basen, die dann zum entsprechenden Amin reduziert wird. Dieses Amin wird anschließend mit 2-Chlorbenzoylchlorid acyliert, um das Endprodukt zu erhalten . Industrielle Produktionsverfahren umfassen häufig ähnliche Synthesewege, werden aber für die großtechnische Produktion optimiert, einschließlich der Verwendung automatisierter Reaktoren und kontinuierlicher Strömungsprozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

VEGFR-Tyrosinkinase-Inhibitor II durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlorgas . Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Biologische Aktivität

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II, is a small molecule compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, based on diverse research findings and studies.

  • Molecular Formula : C19_{19}H16_{16}ClN3_3O
  • Molecular Weight : 337.803 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide
  • DrugBank ID : DB07288

The compound belongs to the class of benzanilides and has been identified as a VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, which plays a crucial role in angiogenesis and tumor growth.

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide exhibits its biological activity primarily through the inhibition of VEGFR signaling pathways. The compound binds to the ATP-binding site of VEGFR, leading to the inhibition of downstream signaling cascades that promote angiogenesis and tumor proliferation. This mechanism has been elucidated through various studies, including crystal structure analyses that demonstrate the binding interactions with VEGFR1 .

Antitumor Activity

Research indicates that this compound has significant antitumor effects. A study reported that derivatives of benzamide compounds, including those similar to N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, exhibited moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that compounds similar to N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide showed IC50_{50} values indicating effective inhibition against several cancer cell lines, including HepG2 and HeLa cells .
    • The compound's ability to induce apoptosis and cell cycle arrest in tumor cells was highlighted in xenograft model studies, showing tumor growth inhibition rates exceeding 48% compared to standard treatments .
  • Crystal Structure Analysis :
    • The crystal structure of VEGFR1 in complex with N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide revealed insights into its binding affinity and specificity, confirming its role as a potent inhibitor of VEGFR signaling pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9124)
  • Blood-Brain Barrier Penetration : High probability (0.9802)

However, toxicity assessments indicate potential Ames test toxicity with a moderate carcinogenicity risk . Further studies are necessary to evaluate long-term effects and safety profiles.

Comparative Analysis with Other Compounds

Compound NameMechanismIC50_{50}Reference
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamideVEGFR InhibitionVaries by cell line
I-8 (related benzamide derivative)RET Kinase InhibitionModerate to High
FNA (HDAC3 Inhibitor)HDAC Inhibition1.30 μM

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPZCOONYBPZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430900
Record name N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269390-69-4
Record name N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Customer
Q & A

Q1: What is the primary mechanism of action of VEGFR Tyrosine Kinase Inhibitor II?

A1: VEGFR Tyrosine Kinase Inhibitor II exerts its effects by inhibiting the VEGFR2/Akt/ERK1/2 signaling pathway. [] This pathway plays a crucial role in angiogenesis, the formation of new blood vessels, and is often dysregulated in diseases like cancer and psoriasis.

Q2: How does inhibiting the VEGFR2/Akt/ERK1/2 pathway impact angiogenesis and inflammation?

A2: Research suggests that inhibiting the VEGFR2/Akt/ERK1/2 pathway with VEGFR Tyrosine Kinase Inhibitor II can reduce cell viability, inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). [] This inhibition also leads to a decrease in the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. [] These effects collectively contribute to reduced angiogenesis and inflammation.

Q3: Has VEGFR Tyrosine Kinase Inhibitor II been studied in any disease models?

A3: Yes, VEGFR Tyrosine Kinase Inhibitor II has been investigated in a zebrafish model for vascular toxicity and vascular preservation. [] While the specific details of this study are not provided in the abstract, it highlights the use of this compound in a model organism to understand its effects on blood vessels.

Q4: Are there any known computational studies exploring the binding of VEGFR Tyrosine Kinase Inhibitor II to its target?

A4: Yes, computational studies employing a hybrid steered molecular dynamics (hSMD) method have been conducted to analyze the binding energy of VEGFR Tyrosine Kinase Inhibitor II to VEGFR1. [] This study validated the hSMD method and demonstrated its accuracy in predicting binding energies, which can be further utilized to explore the interactions of similar compounds.

Q5: Beyond VEGFR1, has VEGFR Tyrosine Kinase Inhibitor II been studied in the context of other proteins or pathways?

A5: Interestingly, VEGFR Tyrosine Kinase Inhibitor II has been indirectly studied in the context of aquaporin-5 (AQP5) and phosphatidylserine (PS6) interactions within cell membranes. [] While not directly targeting AQP5, this research highlights the broader applicability of computational methods like hSMD in studying ligand-protein interactions within a biologically relevant environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.